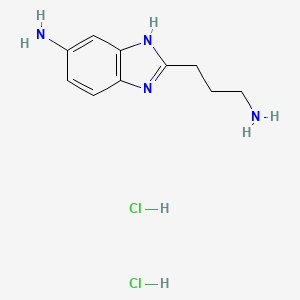

2-(3-Aminopropyl)-3H-benzimidazol-5-amine;dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring . The presence of the “3-Aminopropyl” and “5-amine” suggests that the compound has amine functional groups attached to the benzimidazole core .

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzimidazole core with amine functional groups attached at the 2nd and 5th positions .Chemical Reactions Analysis

Benzimidazole and its derivatives are known to participate in a variety of chemical reactions, often serving as a component in the synthesis of more complex molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of amine groups in the compound could influence its solubility and reactivity .科学研究应用

- Drug Delivery : APTES modification provides a versatile linkage for attaching organic, inorganic, or biochemical entities. Researchers have explored its use in drug delivery systems, where it acts as a surface modifier for nanoparticles or drug carriers. By functionalizing drug-loaded nanoparticles with APTES, targeted drug delivery can be achieved .

- Medical Imaging : APTES-modified nanoparticles enhance imaging contrast. They can be conjugated with imaging agents (such as fluorescent dyes or radioisotopes) for applications in magnetic resonance imaging (MRI), computed tomography (CT), or optical imaging .

- Catalysts : APTES-functionalized metal oxide nanoparticles (MONPs) find applications as catalysts. Their enhanced dispersibility and surface reactivity make them suitable for catalytic reactions. Researchers have explored APTES-MONPs in various catalytic processes, including oxidation and reduction reactions .

- Emulsions : APTES-MONPs exhibit Pickering emulsion behavior. These emulsions are stabilized by nanoparticles adsorbed at the oil-water interface. APTES-MONPs can be used to stabilize emulsions in food, cosmetics, and pharmaceuticals .

- Surface Modification : APTES is widely used as a silanization agent for modifying MONP surfaces. The introduction of amine groups enhances their dispersibility and anti-bacterial properties. Researchers have explored APTES-MONPs in various scientific contexts, including electrochemical sensors and surface-enhanced Raman spectroscopy (SERS) .

- Contaminant Removal : APTES-modified nanoparticles can selectively adsorb contaminants from water or other media. Their functionalized surfaces allow specific binding to pollutants, making them useful for environmental remediation .

- APTES-MONPs exhibit inherent anti-bacterial activity due to the amine groups. Researchers have investigated their potential in combating bacterial infections, such as wound healing or antimicrobial coatings .

- Surface Functionalization : APTES serves as a versatile linker for attaching other molecules to MONPs. Researchers have explored its use in grafting polymers, biomolecules, or other functional groups onto nanoparticle surfaces .

- Hybrid Materials : APTES-modified MONPs can be incorporated into hybrid materials, such as polymer composites or nanocomposites. These materials find applications in diverse fields, including electronics, optics, and materials engineering .

- Bioconjugation : APTES-MONPs can be functionalized with biomolecules (e.g., antibodies, peptides, or enzymes). This bioconjugation enables targeted drug delivery, biosensing, or diagnostic applications .

- Cell Labeling and Tracking : APTES-modified nanoparticles can be used for labeling cells in vitro or in vivo. Their surface properties allow efficient cellular uptake and tracking, aiding studies in cell biology and regenerative medicine .

Biomedical Applications

Industrial Applications

Scientific Research Applications

Anti-Bacterial Properties

Materials Science

Biotechnology and Nanomedicine

作用机制

Target of Action

Similar compounds such as 3-aminopropyltriethoxysilane (aptes) have been used for the functionalization of surfaces with alkoxysilane molecules .

Mode of Action

It can be inferred from related compounds that it may interact with its targets through covalent bonding . This interaction could result in changes at the molecular level, potentially altering the properties of the target.

Biochemical Pathways

For instance, APTES has been used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules .

Result of Action

Based on the properties of related compounds, it can be inferred that the compound may have a significant impact on the molecular structure and function of its targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interaction with its targets . .

安全和危害

未来方向

属性

IUPAC Name |

2-(3-aminopropyl)-3H-benzimidazol-5-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4.2ClH/c11-5-1-2-10-13-8-4-3-7(12)6-9(8)14-10;;/h3-4,6H,1-2,5,11-12H2,(H,13,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMLJYNBWTXWTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=N2)CCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-aminopropyl)-1H-1,3-benzodiazol-5-amine dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(10aS)-7,8-dimethoxy-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]hexanoic acid](/img/structure/B2441711.png)

![Methyl 4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-sulfanylidenebutanoate](/img/structure/B2441717.png)

![N'-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2441718.png)

![Methyl 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2441719.png)

![Tert-butyl 1',2'-dihydrospiro[azetidine-3,3'-pyrrolo[3,2-b]pyridine]-1-carboxylate](/img/structure/B2441725.png)

![1-(4-Methoxyphenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2441729.png)

![Methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate;hydrochloride](/img/structure/B2441733.png)